molecular formula C16H14ClNO4 B1620886 2-(3-Chloro-4-benzyloxy-5-methoxyphenyl)nitroethene CAS No. 871126-34-0

2-(3-Chloro-4-benzyloxy-5-methoxyphenyl)nitroethene

Cat. No.: B1620886
CAS No.: 871126-34-0
M. Wt: 319.74 g/mol
InChI Key: XKJQWVBCSSZOCK-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloro-4-benzyloxy-5-methoxyphenyl)nitroethene is an organic compound with the molecular formula C16H14ClNO4 and a molecular weight of 319.74 g/mol . It is also known by its synonym, 1-Methoxy-2-benzyloxy-3-chloro-5-(2-nitrovinyl)benzene . This compound is characterized by the presence of a nitroethene group attached to a substituted phenyl ring, which includes chloro, benzyloxy, and methoxy substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-benzyloxy-5-methoxyphenyl)nitroethene typically involves the reaction of 3-chloro-4-benzyloxy-5-methoxybenzaldehyde with nitromethane under basic conditions. The reaction proceeds via a nitroaldol (Henry) reaction, followed by dehydration to form the nitroethene product . The reaction conditions often include the use of a base such as potassium carbonate or sodium hydroxide, and the reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up organic reactions, such as optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification processes, would apply to the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-benzyloxy-5-methoxyphenyl)nitroethene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: 2-(3-Chloro-4-benzyloxy-5-methoxyphenyl)ethanamine.

    Oxidation: 2-(3-Chloro-4-benzyloxy-5-methoxyphenyl)acetic acid.

    Substitution: 2-(3-Amino-4-benzyloxy-5-methoxyphenyl)nitroethene or 2-(3-Thio-4-benzyloxy-5-methoxyphenyl)nitroethene.

Scientific Research Applications

2-(3-Chloro-4-benzyloxy-5-methoxyphenyl)nitroethene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-benzyloxy-5-methoxyphenyl)nitroethene is not well-documented. based on its structure, it is likely to interact with biological targets such as enzymes or receptors through its nitro, chloro, and benzyloxy groups. These interactions could involve hydrogen bonding, hydrophobic interactions, and covalent modifications, leading to changes in the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the nitroethene group, along with the chloro, benzyloxy, and methoxy substituents, makes it a versatile intermediate in organic synthesis and a valuable compound for research applications.

Properties

IUPAC Name

1-chloro-3-methoxy-5-[(E)-2-nitroethenyl]-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4/c1-21-15-10-13(7-8-18(19)20)9-14(17)16(15)22-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJQWVBCSSZOCK-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C[N+](=O)[O-])Cl)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/[N+](=O)[O-])Cl)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363480
Record name 2-(3-Chloro-4-benzyloxy-5-methoxyphenyl)nitroethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871126-34-0
Record name 2-(3-Chloro-4-benzyloxy-5-methoxyphenyl)nitroethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 871126-34-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Chloro-4-benzyloxy-5-methoxyphenyl)nitroethene
Reactant of Route 2
2-(3-Chloro-4-benzyloxy-5-methoxyphenyl)nitroethene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.